(3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan
Description
(3aS,6aS)-6a-(Iodomethyl)hexahydro-2H-cyclopenta[b]furan is a bicyclic organic compound featuring a fused cyclopentane-furan scaffold with an iodomethyl substituent at the 6a position. This compound belongs to a class of cyclopenta[b]furan derivatives, which are often studied for their stereochemical complexity and utility in pharmaceutical synthesis.
The iodomethyl group introduces unique reactivity, particularly in nucleophilic substitution or coupling reactions, making it valuable in medicinal chemistry for late-stage functionalization.
Properties
IUPAC Name |
(3aS,6aS)-6a-(iodomethyl)-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c9-6-8-4-1-2-7(8)3-5-10-8/h7H,1-6H2/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZHPRXRZOQPSA-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCOC2(C1)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CCO[C@]2(C1)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan typically involves the iodination of a precursor compound. One common method involves the reaction of hexahydro-2H-cyclopenta[b]furan with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the cyclopentane or furan rings.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azidomethyl derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.
Scientific Research Applications
(3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Functional Group Influence
- Iodinated Derivatives : The target compound and the 6-iodo analog (C₈H₉IO₂, ) share enhanced electrophilicity due to the iodine atom. However, the iodomethyl group in the target compound offers greater flexibility in alkylation or cross-coupling reactions compared to the rigid lactone framework of the 6-iodo derivative.
- Hydroxyl/Hydroxymethyl Derivatives : Compounds like (3aR,4S,5R,6aS)-5-hydroxy-4-hydroxymethyl... () prioritize hydrogen bonding and solubility, making them suitable for aqueous-phase reactions. In contrast, the iodomethyl group in the target compound likely reduces water solubility but increases lipophilicity, favoring membrane permeability in drug design.
- Benzyloxy-Protected Analogs : The benzyloxy group in enhances stability during synthesis but requires deprotection steps, whereas the iodomethyl group in the target compound avoids such steps, streamlining synthetic routes.
Biological Activity
(3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C7H11IO
- CAS Number : 138943-60-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The iodine atom in the structure may enhance the compound's reactivity, potentially allowing it to interact with enzymes or receptors involved in critical biochemical pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of cyclopenta[b]furan compounds exhibit significant antimicrobial properties. For example:
- In vitro studies demonstrated that certain cyclopenta derivatives showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 1.49 to 5.95 µM .
Antitumor Activity
Cyclopentafuran derivatives have also been explored for their antitumor potential:
- Case Study : A derivative similar to this compound was tested against various tumor cell lines, including HL60 and MCF7, displaying notable cytotoxic effects .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | MIC/IC50 Values | Target Organisms/Cells |
|---|---|---|---|
| Antimicrobial | Cyclopenta Derivative | 1.49 - 5.95 µM | Gram-positive bacteria |
| Antitumor | Similar Derivative | IC50 = Not specified | HL60, MCF7 |
Case Studies and Literature Review
- Antimicrobial Peptides : Research has shown that peptides derived from scorpion venom exhibit antimicrobial properties, suggesting a potential pathway for developing peptide-based therapies that could include cyclopentafuran derivatives as scaffolds .
- Inhibitory Studies : A study on protein phosphatase inhibitors highlighted the importance of structural analogs in enhancing the selectivity and potency of inhibitors against specific enzymes, which could be a promising area for further exploration with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
